Ácido estercúlico

Descripción general

Descripción

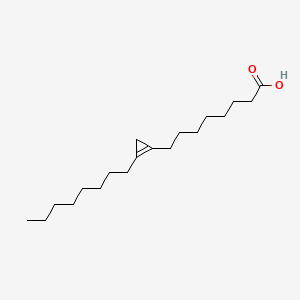

El ácido estérculico es un ácido graso de ciclopropeno que se encuentra principalmente en las semillas de plantas pertenecientes al género Sterculia, como Sterculia foetida . Este compuesto es conocido por su estructura única, que incluye un anillo de ciclopropeno, lo que lo convierte en un tema de interés en varios campos científicos.

Aplicaciones Científicas De Investigación

El ácido estérculico tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química y las reacciones de ciclopropeno.

Industria: Utilizado en la producción de biodiesel y otros productos biobasados.

Mecanismo De Acción

El ácido estérculico ejerce sus efectos principalmente inhibiendo la enzima estearoil-CoA desaturasa (SCD1). Esta enzima es responsable de la biosíntesis de ácidos grasos monoinsaturados a partir de ácidos grasos saturados . Al inhibir SCD1, el ácido estérculico afecta el metabolismo de los lípidos, lo que lleva a varios efectos fisiológicos. Además, el ácido estérculico tiene propiedades antiinflamatorias y funciones protectoras en enfermedades de la retina .

Análisis Bioquímico

Biochemical Properties

Sterculic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of stearoyl-CoA desaturase (SCD). This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from saturated fatty acids. By inhibiting SCD, sterculic acid affects the synthesis of fatty acids such as palmitoleate and oleate . This inhibition has implications for lipid metabolism and energy storage, influencing various physiological processes.

Cellular Effects

Sterculic acid exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, sterculic acid’s inhibition of stearoyl-CoA desaturase leads to reduced synthesis of monounsaturated fatty acids, impacting cellular membrane physiology and signaling . Additionally, sterculic acid has anti-inflammatory properties and protective roles in retinal diseases such as age-related macular degeneration .

Molecular Mechanism

At the molecular level, sterculic acid exerts its effects primarily through the inhibition of stearoyl-CoA desaturase. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to changes in lipid composition and cellular signaling . Sterculic acid also interacts with other biomolecules, influencing gene expression and enzyme activity. Its anti-inflammatory effects are mediated through the modulation of nuclear factor kappa-B (NFκB) signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sterculic acid can vary over time. Studies have shown that sterculic acid is relatively stable and can maintain its inhibitory effects on stearoyl-CoA desaturase over extended periods . Long-term exposure to sterculic acid may lead to compensatory mechanisms in cells, potentially altering its efficacy. Additionally, sterculic acid’s stability and degradation in different experimental conditions can influence its overall impact on cellular function .

Dosage Effects in Animal Models

The effects of sterculic acid in animal models are dose-dependent. At lower doses, sterculic acid has been shown to inhibit stearoyl-CoA desaturase effectively, leading to changes in lipid metabolism and reduced inflammation . Higher doses of sterculic acid may result in toxic or adverse effects, including cell death and impaired cellular function . These dosage effects highlight the importance of optimizing sterculic acid concentrations for therapeutic applications.

Metabolic Pathways

Sterculic acid is involved in several metabolic pathways, primarily through its interaction with stearoyl-CoA desaturase. By inhibiting this enzyme, sterculic acid affects the conversion of saturated fatty acids to monounsaturated fatty acids, altering lipid metabolism and energy storage . Additionally, sterculic acid’s impact on metabolic flux and metabolite levels can influence various physiological processes, including inflammation and cellular signaling .

Transport and Distribution

Within cells and tissues, sterculic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Sterculic acid’s ability to inhibit stearoyl-CoA desaturase also plays a role in its distribution, as it can alter lipid composition and membrane dynamics .

Subcellular Localization

Sterculic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in cellular membranes, where it interacts with stearoyl-CoA desaturase and other biomolecules . This localization is crucial for its inhibitory effects on lipid metabolism and cellular signaling. Additionally, sterculic acid’s distribution within specific compartments or organelles can impact its activity and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biosíntesis del ácido estérculico comienza con la ciclopropanación del alqueno del ácido oleico unido a fosfolípidos, un ácido graso monoinsaturado cis de 18 carbonos . Esta transformación implica dos pasos mecanísticos:

Metilación electrófila: Utilizando S-adenosil metionina para formar un intermedio carbocatiónico.

Ciclización: Pérdida de un protón mediada por una enzima ciclopropano-graso-acil-fosfolípido sintasa.

El producto, ácido dihidroestérculico, se convierte luego en ácido estérculico por deshidrogenación del ciclopropano cis-disustituido a ciclopropeno .

Métodos de producción industrial: La producción industrial de ácido estérculico normalmente implica la extracción de las semillas de Sterculia foetida. Las semillas se procesan para extraer el aceite, que luego se somete a técnicas de purificación y aislamiento para obtener ácido estérculico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido estérculico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido estérculico se puede oxidar para formar epóxidos correspondientes y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el ácido estérculico en sus análogos saturados.

Sustitución: El anillo de ciclopropeno puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Hidrogenación utilizando paladio sobre carbono como catalizador.

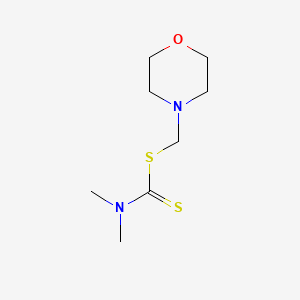

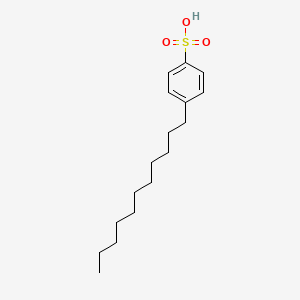

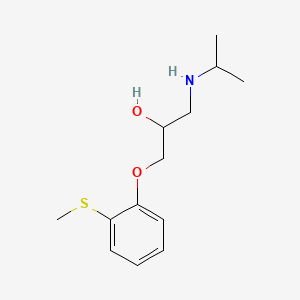

Sustitución: Los nucleófilos como aminas y tioles se pueden utilizar en condiciones suaves.

Productos principales:

Oxidación: Epóxidos y derivados hidroxilados.

Reducción: Ácidos grasos saturados.

Sustitución: Derivados de ciclopropeno con varios grupos funcionales.

Comparación Con Compuestos Similares

El ácido estérculico es único debido a su estructura de anillo de ciclopropeno. Los compuestos similares incluyen:

Ácido Malválico: Otro ácido graso de ciclopropeno que se encuentra en la misma familia de plantas.

Ácido Dihidroestérculico: Un análogo saturado del ácido estérculico.

Ácido Oleico: Un ácido graso monoinsaturado que sirve como precursor en la biosíntesis del ácido estérculico.

El ácido estérculico destaca por sus potentes efectos inhibitorios sobre la estearoil-CoA desaturasa y su estructura química única, que confiere actividades biológicas distintas .

Propiedades

IUPAC Name |

8-(2-octylcyclopropen-1-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKPYLNZGDCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970445 | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738-87-4, 55088-60-3 | |

| Record name | Sterculic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterculic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sterculic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERCULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERCULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

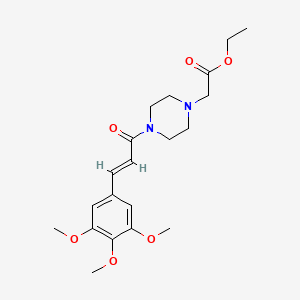

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)

![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)